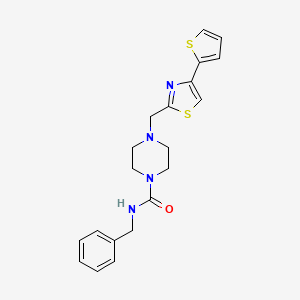

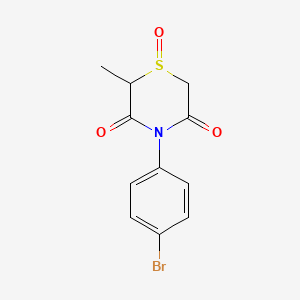

![molecular formula C13H8INO B2355323 5-Iodo-3-phenylbenzo[c]isoxazole CAS No. 100675-76-1](/img/structure/B2355323.png)

5-Iodo-3-phenylbenzo[c]isoxazole

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

5-Iodo-3-phenylbenzo[c]isoxazole is a chemical compound with the CAS number 100675-76-1 . It is commonly used in laboratory settings .

Synthesis Analysis

The synthesis of isoxazoles, including this compound, often involves metal-free synthetic routes . One method for synthesizing 3-phenylbenzo[c]isoxazoles involves the non-catalytic thermolysis of 2-azidobenzophenones in dry xylene . Another approach involves the 1,3-dipolar cycloaddition of nitrile oxides to unsaturated compounds .Molecular Structure Analysis

The molecular structure of this compound is characterized by a five-membered heterocyclic moiety . This structure is common in many commercially available drugs .Chemical Reactions Analysis

The chemical reactions involving this compound are typically characterized by the formation of the N—O bond during thermolysis of 2-azidobenzophenones . The reaction conditions can significantly affect the yield of the product .Scientific Research Applications

Synthesis and Chemical Reactions

5-Iodo-3-phenylbenzo[c]isoxazole and its derivatives have been extensively studied in the field of organic chemistry, particularly in the synthesis of various compounds. For instance, Sakamoto et al. (1991) demonstrated the synthesis of 3-substituted 5-(tributylstannyl)isoxazoles, which led to the formation of 5-iodo-3-methylisoxazole through iodination. This highlights the compound's role in creating structurally diverse isoxazoles (Sakamoto et al., 1991).

Antimicrobial and Anti-inflammatory Activities

In the field of medicinal chemistry, derivatives of this compound have been investigated for their potential biological activities. Lakshmi et al. (2015) synthesized a range of 5-phenyl-3-(substitutedthioxoquinazolinonyl) isoxazoles and evaluated them for antimicrobial, antihelminthic, analgesic, and anti-inflammatory activities. Their findings indicated significant activities in some of these compounds, demonstrating the therapeutic potential of isoxazole derivatives (Lakshmi et al., 2015).

Corrosion Inhibition

This compound derivatives have also found applications in materials science, particularly as corrosion inhibitors. Aslam et al. (2020) studied an isoxazole derivative as a corrosion inhibitor for mild steel in acidic environments. Their research showed that the isoxazole derivative effectively prevented corrosion, indicating its potential use in industrial applications (Aslam et al., 2020).

Synthesis of Other Chemical Compounds

Additionally, the compound plays a crucial role in the synthesis of other chemical structures. For instance, Odinokov et al. (2019) described the synthesis of 3-phenylbenzo[c]isoxazoles through the non-catalytic thermolysis of 2-azidobenzophenones, indicating its use in creating other complex molecules (Odinokov et al., 2019).

Bioactivation and Reactive Metabolite Formation

Moreover, Bylund et al. (2012) investigated the bioactivation mechanism of reactive metabolite formation from phenyl methyl-isoxazole derivatives. They proposed a novel mechanism involving oxidation of the methyl group and subsequent reactions, highlighting the compound's relevance in understanding drug metabolism and toxicity (Bylund et al., 2012).

Mechanism of Action

Safety and Hazards

The safety data sheet for a similar compound, 2-Amino-5-iodobenzoic acid, indicates that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to handle it with appropriate protective equipment and to avoid breathing its dust, fume, gas, mist, vapors, or spray .

Future Directions

The future directions in the field of isoxazole research include the development of new and eco-friendly synthetic strategies . There is also a focus on the synthesis of new representatives of isoxazoles due to their synthetic availability, special chemical and biological properties, and widespread practical use .

Properties

IUPAC Name |

5-iodo-3-phenyl-2,1-benzoxazole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8INO/c14-10-6-7-12-11(8-10)13(16-15-12)9-4-2-1-3-5-9/h1-8H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RBHYLYKASMWRRM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=C3C=C(C=CC3=NO2)I |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8INO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

321.11 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-((3-(furan-2-ylmethyl)-4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl)thio)acetic acid](/img/structure/B2355240.png)

![N-(3-chloro-4-methylphenyl)-3-(3,4-dimethylphenyl)sulfonyltriazolo[1,5-a]quinazolin-5-amine](/img/structure/B2355243.png)

![Methyl 2-{2-[3-(2-{[(furan-2-yl)methyl]carbamoyl}ethyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-1-yl]acetamido}benzoate](/img/structure/B2355249.png)

![N-(3-methylphenyl)-2-[2-oxo-5-(pyrrolidine-1-sulfonyl)-1,2-dihydropyridin-1-yl]acetamide](/img/structure/B2355250.png)

![N-(6-ethoxybenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)cyclohexanecarboxamide](/img/structure/B2355252.png)